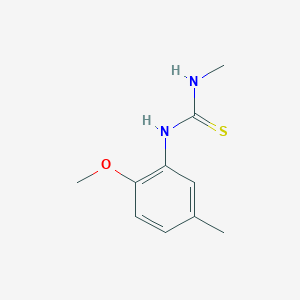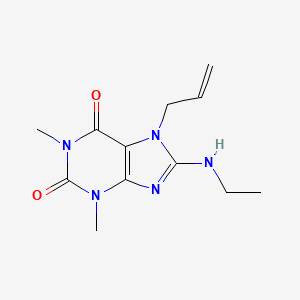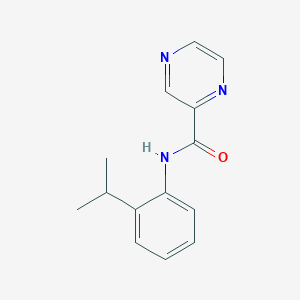
7-(3,4-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3,4-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one, also known as D609, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1989 by Dr. Dario R. Alessi and his colleagues at the University of Dundee in Scotland. Since then, D609 has been used in various studies to investigate its mechanism of action and its potential applications in treating different diseases.
Mecanismo De Acción
The mechanism of action of 7-(3,4-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one is not fully understood, but it is believed to involve the inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC). PC-PLC is an enzyme that catalyzes the hydrolysis of phosphatidylcholine to produce diacylglycerol (DAG) and phosphocholine. DAG is a second messenger that activates protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PC-PLC, 7-(3,4-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one can reduce the production of DAG and inhibit the activation of PKC.
Biochemical and Physiological Effects:
7-(3,4-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one has been shown to have various biochemical and physiological effects. In cancer cells, 7-(3,4-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one can induce apoptosis by activating caspases, which are enzymes that cleave specific proteins and lead to cell death. 7-(3,4-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one can also inhibit the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xl, which are involved in the regulation of apoptosis.
In endothelial cells, 7-(3,4-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one can inhibit the production of ROS, which are involved in oxidative stress and inflammation. ROS can damage cellular components, including DNA, proteins, and lipids, and contribute to the development of various diseases, including cardiovascular disease, cancer, and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 7-(3,4-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one in lab experiments is its specificity for PC-PLC. 7-(3,4-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one has been shown to be a potent and selective inhibitor of PC-PLC, with little or no effect on other phospholipases. This specificity allows researchers to investigate the role of PC-PLC in different cellular processes and diseases.
However, one of the limitations of using 7-(3,4-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one in lab experiments is its solubility. 7-(3,4-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one is poorly soluble in water and organic solvents, which can make it difficult to prepare stock solutions and to administer it to cells or animals. Researchers have used various methods to increase the solubility of 7-(3,4-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one, including the use of cyclodextrins and liposomes.
Direcciones Futuras
There are several future directions for research on 7-(3,4-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one. One direction is to investigate its potential applications in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Studies have shown that 7-(3,4-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one can inhibit the production of amyloid beta peptides, which are involved in the development of Alzheimer's disease.
Another direction is to investigate the use of 7-(3,4-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one in combination with other drugs or therapies. Studies have shown that 7-(3,4-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one can enhance the anticancer effects of other drugs, such as cisplatin and doxorubicin. 7-(3,4-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one has also been shown to enhance the effects of radiation therapy in cancer cells.
Conclusion:
In conclusion, 7-(3,4-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one is a small molecule inhibitor that has been widely used in scientific research. It has been shown to have potential applications in treating different diseases, including cancer and cardiovascular disease. Its mechanism of action involves the inhibition of PC-PLC, which is involved in various cellular processes. While there are limitations to using 7-(3,4-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one in lab experiments, its specificity for PC-PLC and its potential applications make it an important tool for researchers.
Métodos De Síntesis
The synthesis of 7-(3,4-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one involves a three-step reaction starting from 3,4-dichlorophenol. The first step involves the conversion of 3,4-dichlorophenol to 3,4-dichlorobenzoyl chloride using thionyl chloride. The second step involves the reaction of 3,4-dichlorobenzoyl chloride with 2-mercaptoethanol to form 7-(3,4-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one. The final step involves the purification of the product using column chromatography.
Aplicaciones Científicas De Investigación
7-(3,4-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one has been extensively studied for its potential applications in various fields of research. One of the major areas of research is cancer. Studies have shown that 7-(3,4-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in different types of cancer cells, including breast cancer, prostate cancer, and lung cancer. 7-(3,4-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Another area of research where 7-(3,4-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one has been studied is cardiovascular disease. Studies have shown that 7-(3,4-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one can inhibit the production of reactive oxygen species (ROS) in endothelial cells, which are important in the development of atherosclerosis. 7-(3,4-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one has also been shown to inhibit the proliferation of smooth muscle cells, which are involved in the development of restenosis after angioplasty.
Propiedades
IUPAC Name |
7-(3,4-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2O3S/c14-9-2-1-6(3-10(9)15)8-4-7(16)5-11-12(8)18-13(17)19-11/h1-5,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEZPTXQEWNYKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C3C(=CC(=C2)O)SC(=O)O3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,4-Dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-1-[(2-methylphenoxy)acetyl]piperidine](/img/structure/B5806336.png)





![N-(4-chloro-2-methylphenyl)-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide](/img/structure/B5806382.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenylacetamide](/img/structure/B5806386.png)
![N-[2-methoxy-5-(propionylamino)phenyl]-2-furamide](/img/structure/B5806387.png)
![N-(4-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5806395.png)
![3-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5806412.png)
![2-(4-chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5806414.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5806420.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5806424.png)